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Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

Cat. No.: B070338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Methylpyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring

substituted with a methyl group and a carbothioamide group. This molecule holds potential

interest in medicinal chemistry and materials science due to the known biological activities of

related pyridine and thioamide compounds. This technical guide provides a detailed overview

of its molecular structure, physicochemical properties, a putative synthesis protocol, and a

proposed workflow for its characterization.

Molecular Structure and Formula
The molecular structure of 6-Methylpyridine-3-carbothioamide consists of a pyridine ring with

a methyl group at the 6-position and a carbothioamide group at the 3-position.

Chemical Formula: C₇H₈N₂S[1]

IUPAC Name: 6-methylpyridine-3-carbothioamide

CAS Number: 175277-57-3[1]

Molecular Weight: 152.22 g/mol [1]

SMILES: CC1=NC=C(C=C1)C(=S)N[1]
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Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-Methylpyridine-3-
carbothioamide is presented in Table 1.

Property Value Source

Physical State Solid (predicted) -

Melting Point 193 °C Experimental

Boiling Point 274.1 °C at 760 mmHg Experimental

Density 1.212 g/cm³ Experimental

Refractive Index 1.642 Experimental

Topological Polar Surface Area

(TPSA)
38.91 Å² Predicted[1]

logP (Octanol-Water Partition

Coefficient)
1.02422 Predicted[1]

Hydrogen Bond Donors 1 Predicted[1]

Hydrogen Bond Acceptors 2 Predicted[1]

Rotatable Bonds 1 Predicted[1]

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Methylpyridine-3-
carbothioamide is not readily available in the surveyed literature, a plausible synthetic route

can be devised based on established methods for the conversion of nitriles to thioamides. The

following protocol is a generalized procedure adapted from known methodologies.[2][3][4][5]

Proposed Synthesis of 6-Methylpyridine-3-carbothioamide from 6-Methylnicotinonitrile

Objective: To synthesize 6-Methylpyridine-3-carbothioamide by the reaction of 6-

methylnicotinonitrile with a sulfur source.
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Materials:

6-Methylnicotinonitrile

Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

Pyridine or another suitable aprotic solvent (e.g., DMF)

Triethylamine (if using H₂S)

Methanol or Ethanol

Deionized water

Hydrochloric acid (HCl) for acidification

Sodium bicarbonate (NaHCO₃) for neutralization

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a gas inlet (if using H₂S), dissolve 6-methylnicotinonitrile in a

suitable solvent such as pyridine or DMF.

Addition of Sulfur Reagent:

Method A (using Sodium Hydrosulfide): Add a molar excess (typically 1.5 to 2 equivalents)

of sodium hydrosulfide to the solution.

Method B (using Hydrogen Sulfide): In the presence of a base such as triethylamine (2-3

equivalents), bubble hydrogen sulfide gas through the solution at a steady rate.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated (e.g., 50-80 °C) for several hours (e.g., 6-24 hours). The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

Work-up:

Upon completion, cool the reaction mixture to room temperature.

If using pyridine as a solvent, it can be removed under reduced pressure.

Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the

crude product.

Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude 6-Methylpyridine-3-carbothioamide can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization: The identity and purity of the final product should be confirmed by

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR

and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point

of the purified product should also be determined and compared to the literature value.

Potential Biological Activity and Signaling Pathways
Specific biological activities for 6-Methylpyridine-3-carbothioamide have not been

extensively reported. However, the broader class of pyridine carbothioamides has shown

promise in several therapeutic areas. Analogous compounds have been investigated for their:

Anticancer Properties: Some pyridine carbothioamides act as tubulin polymerization

inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Others have shown
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inhibitory activity against enzymes like ribonucleotide reductase, which is crucial for DNA

synthesis and repair in cancer cells.[8][9]

Anti-inflammatory Effects: Certain pyridine carbothioamide analogs have demonstrated anti-

inflammatory activity in vivo.[10]

Enzyme Inhibition: Thioamide-containing compounds are known to inhibit various enzymes,

including urease.[11]

Antimicrobial Activity: Some pyridine derivatives have been reported to possess antibacterial

and antifungal properties.[12][13][14]

Given these precedents, a logical starting point for investigating the biological activity of 6-
Methylpyridine-3-carbothioamide would be to screen it for cytotoxicity against a panel of

cancer cell lines and to assess its potential as an inhibitor of enzymes relevant to cancer or

inflammatory diseases.

Visualizations
Logical Workflow for Synthesis and Characterization
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Caption: A logical workflow for the synthesis and characterization of 6-Methylpyridine-3-
carbothioamide.

Hypothetical Signaling Pathway Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b070338?utm_src=pdf-body-img
https://www.benchchem.com/product/b070338?utm_src=pdf-body
https://www.benchchem.com/product/b070338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Cell

6-Methylpyridine-
3-carbothioamide

Tubulin Dimers

Inhibits Polymerization

Microtubule Dynamics

Mitotic Spindle Formation

G2/M Phase
Cell Cycle Arrest

Disruption

Apoptosis

Click to download full resolution via product page

Caption: A hypothetical mechanism of anticancer action via tubulin polymerization inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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